4,6-Dimethoxybenzofuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQJNUVFRZIYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CO2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345722 | |
| Record name | 4,6-Dimethoxycoumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4225-35-8 | |
| Record name | 4,6-Dimethoxycoumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethoxybenzofuran 3 2h One
Established Synthetic Pathways to 4,6-Dimethoxybenzofuran-3(2H)-one
A prominent and efficient two-step synthesis of this compound begins with phloroglucinol (B13840) (benzene-1,3,5-triol). wikipedia.orgresearchgate.net Phloroglucinol and its derivatives are versatile starting materials in the synthesis of a wide array of natural products and pharmacologically active molecules due to their diverse biological activities. nih.govanu.edu.aursc.org
The initial step involves a Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com This reaction yields 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. Subsequent methylation of the hydroxyl groups is then carried out to produce the dimethoxy intermediate.
Another approach involves the initial preparation of 2'-Hydroxy-4',6'-dimethoxyacetophenone from phloroglucinol. sigmaaldrich.com This intermediate can then be subjected to further reactions to form the benzofuranone ring. The synthesis often involves the use of reagents like methyl iodide and potassium carbonate in a suitable solvent such as dimethylformamide (DMF). researchgate.net
A key intermediate in this pathway is 4,6-dihydroxybenzofuran-3(2H)-one, which is synthesized from phloroglucinol and chloroacetyl chloride. researchgate.net This dihydroxy derivative can then be methylated to afford the target compound, this compound. researchgate.net
The Friedel-Crafts reaction is a fundamental method for the acylation of aromatic compounds and is a key step in several synthetic routes to benzofuranones. google.combeilstein-journals.orgnih.gov In the context of this compound synthesis, a Friedel-Crafts acylation is typically the initial step, where an appropriately substituted benzene (B151609) ring is acylated with a reactant that provides the necessary two-carbon side chain for subsequent cyclization.
For instance, starting with 1,3,5-trimethoxybenzene, a Friedel-Crafts acylation with chloroacetyl chloride can introduce the required acyl group. The resulting α-chloro ketone then undergoes an intramolecular cyclization to form the benzofuranone ring. This cyclization is often promoted by a base, which facilitates the removal of a proton and the subsequent nucleophilic attack of the phenoxide onto the carbon bearing the chlorine atom.
A patent describes a method starting from phloroglucinol, which undergoes a Friedel-Crafts acylation reaction followed by a base-catalyzed cyclization to yield 4,6-dihydroxy-3(2H)-benzofuranone derivatives. google.com These can then be methylated to obtain the desired this compound.
Base-catalyzed cyclization is a crucial step in the formation of the benzofuran-3(2H)-one ring system. nih.gov This intramolecular reaction typically involves an ortho-hydroxyphenyl ketone bearing a suitable leaving group on the α-carbon. The base abstracts the phenolic proton, generating a phenoxide ion which then acts as a nucleophile, attacking the α-carbon and displacing the leaving group to form the five-membered heterocyclic ring.
In the synthesis of this compound, this cyclization is often the final step. For example, after the Friedel-Crafts acylation of a trimethoxybenzene derivative with chloroacetyl chloride, the resulting 2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (B3075383) can be treated with a base like sodium acetate (B1210297) or sodium hydroxide (B78521) to induce cyclization. nih.gov A patent details a process where a base-catalyzed cyclization reaction is a key step in producing 4,6-dihydroxy-3(2H)-benzofuranone derivatives from phloroglucinol. google.com
The choice of base and reaction conditions can be critical to the efficiency of the cyclization. While stronger bases like sodium hydroxide can be effective, milder bases such as sodium acetate are also employed to minimize potential side reactions. nih.gov The reaction is typically carried out in a suitable solvent, and the temperature is controlled to optimize the yield and purity of the product.
Optimization of Reaction Conditions for Enhanced Synthesis Efficiency
The efficiency of synthesizing this compound is highly dependent on the careful control of various reaction parameters. google.comorganic-chemistry.org Optimizing these conditions can lead to higher yields, reduced reaction times, and improved purity of the final product.
The choice of solvent can significantly influence the outcome of the synthesis. For the Friedel-Crafts acylation step, a non-polar solvent such as 1,2-dichloroethane (B1671644) is often preferred. google.com In the subsequent base-catalyzed cyclization, polar protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. nih.govamazonaws.com The solubility of the reactants and intermediates, as well as the solvent's ability to stabilize transition states, are important factors to consider.
Temperature control is also critical throughout the synthetic sequence. The Friedel-Crafts acylation is often carried out at elevated temperatures, for instance between 90-100 °C, to drive the reaction to completion. google.com However, for the cyclization step, the temperature may be varied. While some procedures utilize reflux conditions, others are performed at room temperature to minimize the formation of byproducts. nih.govamazonaws.com The photochromic properties of some benzofuranone derivatives have been shown to be temperature-dependent, highlighting the importance of thermal control in their synthesis and handling. rsc.org
Table 1: Effect of Reaction Conditions on the Synthesis of Benzofuranone Derivatives
| Parameter | Condition | Outcome | Reference |
| Solvent | 1,2-Dichloroethane | Preferred for Friedel-Crafts acylation | google.com |
| Solvent | Methanol/Ethanol | Commonly used for base-catalyzed cyclization | nih.govamazonaws.com |
| Temperature | 90-100 °C | Optimal for Friedel-Crafts acylation | google.com |
| Temperature | Room Temperature to Reflux | Employed for cyclization, depending on the specific method | nih.govamazonaws.com |
The selection of an appropriate catalyst is paramount for the efficiency of the synthesis. In the Friedel-Crafts acylation step, a Lewis acid catalyst such as aluminum chloride is essential. The molar ratio of the reactants to the catalyst is a key parameter to optimize; for instance, a ratio of 1:1.2:2 for phloroglucinol, chloroacetyl chloride, and aluminum chloride has been reported to be effective. google.com
For the base-catalyzed cyclization, various bases can be employed, including sodium hydroxide and sodium acetate. nih.gov The choice of base can affect the reaction rate and the potential for side reactions. In some syntheses of benzofuran (B130515) derivatives, transition metal catalysts, such as those based on palladium or copper, are utilized to facilitate cross-coupling and cyclization reactions. nih.govresearchgate.netrsc.org While not always directly applied to this compound, these catalytic systems represent a broader strategy for benzofuran synthesis that could be adapted. For example, clay catalysts have been used for the solventless condensation of benzofuran-3(2H)-ones with dicarbonyl compounds under microwave irradiation. mdpi.com
The purity and reactivity of the starting materials, such as phloroglucinol and chloroacetyl chloride, are also crucial for a successful synthesis. wikipedia.orggoogle.com The use of high-purity reagents helps to minimize the formation of impurities and simplifies the purification of the final product.
Table 2: Reagents and Catalysts in the Synthesis of this compound
| Step | Reagent/Catalyst | Role | Reference |
| Friedel-Crafts Acylation | Aluminum Chloride | Lewis acid catalyst | google.com |
| Friedel-Crafts Acylation | Chloroacetyl chloride | Acylating agent | google.com |
| Methylation | Methyl iodide | Methylating agent | researchgate.net |
| Cyclization | Sodium hydroxide / Sodium acetate | Base catalyst | nih.gov |
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of this compound, while effective, often employs harsh reagents and volatile organic solvents, posing environmental and safety concerns. Modern synthetic chemistry seeks to address these shortcomings by adhering to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances.
A conventional and documented route to this compound begins with the readily available starting material, phloroglucinol. This two-step synthesis involves an initial reaction with chloroacetonitrile (B46850) followed by methylation. researchgate.net
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of related benzofuranone structures involves the use of solvent-free reaction conditions, often facilitated by microwave irradiation. While not yet specifically documented for the initial synthesis of the 4,6-dimethoxy scaffold from phloroglucinol, a notable example exists for the subsequent condensation step in aurone (B1235358) synthesis. The condensation of benzofuran-3(2H)-one with dicarbonyl compounds has been successfully achieved without a solvent, utilizing clay as a catalyst under microwave irradiation. This method not only eliminates the need for potentially harmful solvents but can also lead to shorter reaction times and improved energy efficiency.
Atom Economy and Sustainability Considerations
Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.
The conventional synthesis of this compound from phloroglucinol and chloroacetonitrile, followed by methylation, can be analyzed for its atom economy. The initial step involves the Hoesch reaction between phloroglucinol and chloroacetonitrile, catalyzed by zinc chloride and hydrogen chloride, followed by hydrolysis to form 4,6-dihydroxybenzofuran-3(2H)-one. The subsequent step is the methylation of the hydroxyl groups.
Table 1: Reactants and Product in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Phloroglucinol | C₆H₆O₃ | 126.11 | Reactant |
| Chloroacetonitrile | C₂H₂ClN | 75.51 | Reactant |
| Methyl Iodide | CH₃I | 141.94 | Reactant (for methylation) |
| This compound | C₁₀H₁₀O₄ | 194.18 | Product |
Note: This table lists the primary reactants for the carbon skeleton and subsequent methylation. Catalysts and other reagents are not included in the atom economy calculation but are crucial for sustainability assessment.
From a broader sustainability perspective, the use of hazardous substances such as hydrogen chloride, diethyl ether, and dimethylformamide (DMF) in the conventional synthesis poses risks and creates waste treatment challenges. researchgate.net The energy-intensive steps, such as reactions carried out at reflux, also contribute to the environmental footprint of the process.
Future efforts to improve the sustainability of this compound synthesis should focus on:
Developing catalytic, high-atom-economy reactions that minimize the use of stoichiometric reagents.
Replacing hazardous solvents with greener alternatives or implementing solvent-free conditions.
Utilizing energy-efficient methods, such as microwave or mechanochemical synthesis.
By focusing on these areas, the chemical community can develop more environmentally benign routes to this important chemical intermediate, aligning the production of valuable compounds with the principles of sustainable development.
Chemical Reactivity and Derivatization of 4,6 Dimethoxybenzofuran 3 2h One
Condensation Reactions Utilizing 4,6-Dimethoxybenzofuran-3(2H)-one as a Key Intermediate
Condensation reactions are the cornerstone of the synthetic utility of this compound, providing a direct route to the aurone (B1235358) scaffold. These reactions leverage the reactivity of the C2 methylene (B1212753) position, which is activated by the adjacent carbonyl group.
The most prominent reaction involving this compound is the Knoevenagel condensation with various aldehyde substrates to produce aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones. researchgate.netresearchgate.net This reaction is a powerful and straightforward method for constructing the aurone skeleton, which is a subclass of flavonoids. researchgate.netresearchgate.net The condensation can be catalyzed by either bases or acids.
Base-catalyzed condensation, often using sodium hydroxide (B78521) in methanol (B129727) or ethanol (B145695), is a common and efficient method. nih.gov For instance, azaindole-based aurones have been synthesized by condensing this compound with various indole (B1671886) aldehydes in the presence of sodium hydroxide. nih.gov This approach has been used to create arrays of related compounds for exploring their biological properties. mdpi.comnih.gov
Acid-catalyzed conditions have also been employed. For example, the condensation of 5,6-dimethoxybenzofuran-3(2H)-one (an isomer) with pyridine-4-carbaldehyde was successfully carried out using p-toluenesulfonic acid (PTSA) in refluxing toluene. nih.gov The reaction typically proceeds cleanly, and the resulting aurones can often be recovered through simple work-up procedures. researchgate.net The reaction's versatility is demonstrated by the wide variety of aromatic and heterocyclic aldehydes that can be used, including derivatives of benzaldehyde (B42025), indole aldehyde, and pyridine-carboxaldehyde. researchgate.netnih.govnih.gov This allows for the synthesis of aurones with diverse substitution patterns on the benzylidene moiety (Ring B). nih.govresearchgate.net
| Aldehyde Substrate | Resulting Aurone Product Name | Reference |
|---|---|---|
| Benzaldehyde | (Z)-2-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one | researchgate.net |
| 4-Methoxybenzaldehyde | (Z)-2-(4-Methoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | researchgate.net |
| 4-Chlorobenzaldehyde | (Z)-2-(4-Chlorobenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | researchgate.net |
| 2-Methoxybenzaldehyde | (Z)-2-(2-Methoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | nih.govresearchgate.net |
| 2-Methylbenzaldehyde | (Z)-2-(2-Methylbenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | nih.govresearchgate.net |
| Indole-5-carboxaldehyde | (Z)-2-((1H-indol-5-yl)methylene)-4,6-dimethoxybenzofuran-3(2H)-one | nih.gov |
The synthesis of aurones from benzofuran-3(2H)-ones and aldehydes is frequently classified as an Aldol-type condensation. researchgate.netijpab.comevitachem.com The reaction mechanism involves the formation of an enolate from the benzofuranone under basic conditions, or an enol under acidic conditions. This nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) adduct yields the stable, conjugated aurone structure. researchgate.net
The Darzens condensation typically involves the reaction of an α-halo carbonyl compound with a ketone or aldehyde in the presence of a base to form an α,β-epoxy carbonyl compound (a glycidic ester or ketone). cuni.cz When 2-bromo-4,6-dimethoxy-3(2H)-benzofuranone was reacted with various aromatic aldehydes under Darzens conditions, the expected product was a 3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one. cuni.cz
However, research has shown that this reaction does not yield the stable spiro-epoxide. cuni.cz Instead of the epoxide, the isolated products were corresponding flavonols. It is proposed that the initially formed epoxide is unstable under the reaction conditions. The mechanism is believed to involve the opening of the highly strained epoxy ring by an attack of a methoxide (B1231860) ion. This is followed by the opening of the furanone ring and subsequent recyclization to form the more stable six-membered pyranone ring characteristic of flavonols. cuni.cz In some cases, further reaction of the resulting flavonol with another molecule of the bromobenzofuranone led to the formation of O-benzofuranyl-substituted flavonols as minor adducts. cuni.cz
| Aldehyde Substrate | Expected Intermediate Product | Actual Isolated Product | Reference |
|---|---|---|---|
| Benzaldehyde | Spiro[benzofuran-2(3H),2'-(3'-phenyl)oxiran]-3-one derivative | Flavonol derivative | cuni.cz |
| 3,4-Dimethoxybenzaldehyde | Spiro[benzofuran-2(3H),2'-(3'-(3,4-dimethoxyphenyl))oxiran]-3-one derivative | Flavonol derivative | cuni.cz |
| 2-Chlorobenzaldehyde | Spiro[benzofuran-2(3H),2'-(3'-(2-chlorophenyl))oxiran]-3-one derivative | Flavonol derivative | cuni.cz |
| 2-Bromobenzaldehyde | Spiro[benzofuran-2(3H),2'-(3'-(2-bromophenyl))oxiran]-3-one derivative | Flavonol derivative | cuni.cz |
Functionalization and Modification of the this compound Core
Beyond its use in condensation reactions, the this compound core can be further functionalized at both the benzene (B151609) and furanone rings to generate a wider array of derivatives.
The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Given the substitution pattern, the C5 and C7 positions are the most likely sites for substitution.
A notable example of this is the introduction of iodine onto the benzene ring. google.com Through electrophilic substitution, iodo-aurone derivatives can be synthesized. A patent describes the formation of 2-benzylidene-4,6-dimethoxy-7-iodo-3(2H)-benzofuranone, indicating that iodination occurs at the C7 position. google.com This halogenation provides a chemical handle for further modifications, such as cross-coupling reactions, to introduce additional diversity to the scaffold.
The furanone moiety offers several sites for chemical modification, primarily the C2 position and the C3 carbonyl group. organic-chemistry.orgmdpi.comnih.gov The C2 position, being an active methylene group, is the most frequently targeted site.
Halogenation at the C2 position is a key transformation. Bromination, for example, yields 2-bromo-4,6-dimethoxybenzofuran-3(2H)-one. cuni.cz This intermediate is significantly more electrophilic at the C2 position and serves as a crucial precursor for reactions like the Darzens condensation. cuni.cz
The C2 position is also the site of the initial nucleophilic attack in the Knoevenagel and Aldol condensations, leading to the formation of the exocyclic double bond in aurones. researchgate.netnih.gov The reactivity of this exocyclic double bond in the resulting aurone products opens up further avenues for modification, such as cycloaddition reactions to form complex spiro-heterocycles. rsc.orgnih.gov While this is a reaction of the aurone derivative, it stems directly from the initial modification at the furanone C2 position.
Formation of Complex Molecular Architectures and Spirocyclic Systems
The scaffold of this compound serves as a versatile platform for the construction of intricate molecular architectures, most notably spirocyclic compounds. These compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can allow for precise interactions with biological targets.
One prominent strategy for constructing spirocycles from benzofuranone-type structures involves cycloaddition reactions. For instance, [3+2] cycloaddition reactions utilizing azomethine ylides with benzofuran (B130515) derivatives have been successfully employed to generate novel spiro-pyrrolidine compounds. google.commdpi.com This type of reaction typically involves a three-component process and can proceed with high diastereoselectivity, leading to the formation of complex heterocyclic systems fused at the C2 position of the benzofuranone core. google.commdpi.com While direct examples with this compound are not extensively documented in readily available literature, the reactivity of the core structure suggests its potential as a substrate in such transformations. The general approach involves the reaction of a benzofuranone, an amino acid, and a dipolarophile to construct the spiro-pyrrolidinyl ring system. google.commdpi.com
Another powerful method for creating spirocyclic systems is through dearomative cycloaddition reactions. The dearomatization of benzofurans, particularly nitro-substituted derivatives, has been shown to be an effective strategy for building polycyclic frameworks. youtube.comnih.gov For example, the (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines can lead to the formation of benzofuro[3,2-b]indol-3-one derivatives with high diastereoselectivity. youtube.com These reactions highlight the potential of the benzofuran ring to participate in cycloadditions that break its aromaticity to form spiro or fused ring systems.
Furthermore, the synthesis of spiro[benzofuran-2,1'-cyclohexane] derivatives has been achieved from related compounds like griseofulvic acid, which shares the benzofuranone spiro-cyclohexane core. clockss.orgrsc.org These syntheses often involve multi-step sequences including acetylation and condensation reactions. clockss.org The general reactivity patterns observed in these systems provide a basis for exploring similar transformations with this compound to access novel spirocyclic architectures.
Palladium-Catalyzed Coupling Reactions and Other Transition Metal-Mediated Transformations
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, and the benzofuran scaffold is a common participant in these powerful bond-forming reactions. While specific examples detailing the direct use of this compound in palladium-catalyzed coupling reactions are not extensively reported, the general reactivity of benzofuran derivatives provides a strong indication of its potential in this area. To participate in such reactions, the benzofuranone core would typically require prior functionalization, for instance, through halogenation to introduce a reactive handle. A Chinese patent describes the synthesis of bromo- and iodo-derivatives of 4,6-dihydroxy-3(2H)-benzofuranone, which could be methylated to provide the corresponding halo-derivatives of this compound, suitable substrates for cross-coupling. google.com
Palladium-catalyzed reactions such as the Sonogashira coupling, which forms carbon-carbon bonds between sp-hybridized carbons and sp2-hybridized carbons, are widely used for the alkynylation of aryl halides. A general strategy for the synthesis of dimethoxy-substituted benzo[b]furans involves a Sonogashira coupling of a halo-anisole derivative with a terminal alkyne, followed by a tandem hydroxylation/cyclization sequence. clockss.org This highlights the feasibility of employing palladium catalysis to introduce substituents onto the benzofuran ring system.
Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. The amination of aryl nonaflates, which are effective alternatives to triflates, has been demonstrated using palladium catalysts with specific ligands. researchgate.net This suggests that if this compound were converted to its corresponding nonaflate derivative, it could likely undergo palladium-catalyzed amination to introduce nitrogen-containing substituents.
Other transition metals also play a crucial role in the functionalization of benzofurans. Copper-catalyzed reactions, for instance, have been used in the synthesis of benzofuran derivatives. nih.gov The functionalization of the benzofuran core is a key strategy in the development of new derivatives with potential biological activities. nih.gov The field of transition metal-catalyzed C-H bond functionalization offers a modern and efficient approach to modify complex molecules without the need for pre-functionalization. mdpi.comresearchgate.net These advanced strategies could potentially be applied to this compound to directly introduce new functional groups at various positions on the aromatic ring, further expanding its synthetic utility.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4,6 Dimethoxybenzofuran 3 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,6-dimethoxybenzofuran-3(2H)-one derivatives, offering deep insights into the molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals distinct signals for the aromatic and methoxy (B1213986) protons. The aromatic protons on the benzofuran (B130515) ring system typically appear as doublets in the range of δ 6.0-6.2 ppm, with their specific shifts and coupling constants providing information about their substitution pattern. amazonaws.com The methylene (B1212753) protons (H-2) of the furanone ring show a characteristic singlet around δ 4.59 ppm. amazonaws.com The two methoxy groups give rise to sharp singlets at approximately δ 3.86 and δ 3.90 ppm. amazonaws.com
Derivatives of this core structure exhibit more complex ¹H NMR spectra. For instance, in (Z)-2-(4-(tert-butyl)benzylidene)-4,6-dimethoxybenzofuran-3(2H)-one, additional signals corresponding to the benzylidene moiety are observed. amazonaws.com The vinylic proton appears as a singlet around δ 6.77 ppm, while the aromatic protons of the 4-(tert-butyl)phenyl group are seen as doublets at δ 7.81 and δ 7.46 ppm. amazonaws.com
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative in CDCl₃
| Proton | This compound amazonaws.com | (Z)-2-(4-(tert-butyl)benzylidene)-4,6-dimethoxybenzofuran-3(2H)-one amazonaws.com |
| H-5 | 6.15 (d, J = 1.8 Hz) | 6.38 (d, J = 1.6 Hz) |
| H-7 | 6.01 (d, J = 1.8 Hz) | 6.12 (d, J = 1.6 Hz) |
| H-2 | 4.59 (s) | - |
| 4-OCH₃ | 3.90 (s) | 3.95 (s) |
| 6-OCH₃ | 3.86 (s) | 3.91 (s) |
| Vinylic H | - | 6.77 (s) |
| H-2', H-6' | - | 7.81 (d, J = 8.4 Hz) |
| H-3', H-5' | - | 7.46 (d, J = 8.4 Hz) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C-3) resonates at a characteristic downfield shift of around δ 195.0 ppm. amazonaws.com The quaternary carbons of the benzene (B151609) ring attached to the methoxy groups (C-4 and C-6) and the furanone oxygen (C-7a) appear at δ 169.8, 158.8, and 177.1 ppm, respectively. amazonaws.com The methoxy carbons are observed at approximately δ 56.0 and 56.1 ppm. amazonaws.com
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ amazonaws.com
| Carbon | Chemical Shift (ppm) |
| C-3 | 195.0 |
| C-7a | 177.1 |
| C-4 | 169.8 |
| C-6 | 158.8 |
| C-3a | 104.8 |
| C-5 | 93.0 |
| C-7 | 88.9 |
| C-2 | 75.5 |
| 4-OCH₃ | 56.1 |
| 6-OCH₃ | 56.0 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of protons and carbons, especially in complex derivatives.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons. For example, in substituted benzofuranone derivatives, COSY can confirm the relationships between aromatic protons on the same ring. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC, now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. nih.govunila.ac.idresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, HMBC correlations can link the methoxy protons to their corresponding carbons on the benzene ring and the methylene protons (H-2) to the carbonyl carbon (C-3) and other carbons in the furanone ring. nih.govunila.ac.idresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is critical for determining stereochemistry, such as the (Z) or (E) configuration of the exocyclic double bond in benzylidene derivatives of this compound. nih.govunila.ac.id
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govresearchgate.net For example, the molecular formula of a derivative can be established by observing the [M+H]⁺ ion in the mass spectrum. nih.gov
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern can reveal the presence of specific substructures within the molecule. For instance, in derivatives of this compound, common fragmentation pathways may involve the loss of methoxy groups or cleavage of the benzylidene substituent. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound and its derivatives, characteristic absorption bands are observed. A strong absorption band in the region of 1680-1710 cm⁻¹ is indicative of the C=O stretching vibration of the ketone in the furanone ring. nih.govnih.gov The stretching vibrations of the C=C bonds in the aromatic ring and the exocyclic double bond (in derivatives) typically appear in the 1600-1610 cm⁻¹ region. nih.gov The C-O stretching vibrations of the ether linkages (methoxy groups and the furanone ring) are usually found in the 1200-1300 cm⁻¹ range. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives nih.govnih.gov
| Functional Group | Typical Wavenumber (cm⁻¹) |
| C=O (ketone) | 1680 - 1710 |
| C=C (alkene/aromatic) | 1600 - 1610 |
| C-O (ether) | 1200 - 1300 |
| O-H (hydroxyl, if present) | 3200 - 3500 |
Elemental Analysis for Empirical Formula Determination and Purity Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify the compound's purity and composition. nih.gov For instance, the calculated and found percentages of carbon, hydrogen, and nitrogen for a synthesized derivative should be in close agreement, typically within ±0.4%. nih.gov
X-ray Crystallography for Single Crystal Structure Determination and Stereochemistry
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined and the complete molecular structure can be elucidated. wikipedia.org
Structural Insights from Related Benzofuranone Derivatives
Analysis of the crystal structures of several benzofuranone derivatives reveals conserved structural motifs and provides a template for the expected geometry of this compound. For instance, studies on various substituted aurones (2-benzylidenebenzofuran-3(2H)-ones) and other benzofuran-3(2H)-one analogs consistently show a planar or near-planar benzofuranone core. researchgate.netolemiss.edu
In a study on the synthesis and structural elucidation of new aurone (B1235358) derivatives, the molecular structure of (Z)-5,7,2'-trichloro-aurone was confirmed by X-ray crystallography. researchgate.net The data revealed the Z-isomeric form of the exocyclic double bond, a common and more stable configuration for many aurones. researchgate.netwikipedia.org This highlights the capability of X-ray crystallography in determining the stereochemistry at the C2 position, which is critical for understanding the molecule's interaction with biological targets.
Crystallographic data for various benzofuranone derivatives are summarized in the interactive table below, showcasing the typical ranges for unit cell parameters.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | 9.268 | 11.671 | 15.414 | 75.185 | 72.683 | 71.301 | researchgate.net |
| 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione | Monoclinic | Pc | 3.7133 | 9.7214 | 15.5765 | 90 | 96.121 | 90 | olemiss.edu |
| Zinc Complex of a Bidentate Chelating Ligand | Monoclinic | P21/c | 10.4567 | 13.2861 | 15.4349 | 90 | 96.43 | 90 | researchgate.net |
This table presents a selection of crystallographic data for benzofuranone derivatives to illustrate the application of X-ray crystallography.
Stereochemistry and Molecular Conformation
For derivatives of this compound that are chiral, typically due to substitution at the C2 position, single-crystal X-ray diffraction is an indispensable tool for determining the absolute configuration. The arrangement of atoms in the crystal lattice allows for the unambiguous assignment of stereocenters.
In the case of aurone derivatives, which possess an exocyclic double bond at the C2 position, X-ray crystallography definitively establishes the E or Z configuration. The vast majority of naturally occurring and synthetic aurones exist in the more stable (Z)-configuration. wikipedia.org This stereochemical information is vital as the different isomers can exhibit distinct biological activities.
Based on the available data for related structures, it can be inferred that the benzofuranone core of this compound would be essentially planar. The methoxy groups at positions 4 and 6 would lie in or close to the plane of the benzene ring. The precise bond lengths and angles would be influenced by the electronic effects of the methoxy and carbonyl groups. The C=O bond of the ketone in the furanone ring is expected to be a key feature, and its interactions in the crystal packing, such as through hydrogen bonding in hydroxylated analogs, play a significant role in the supramolecular structure. nih.gov
Computational Chemistry and Theoretical Studies on 4,6 Dimethoxybenzofuran 3 2h One and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational organic chemistry. nrel.gov These methods allow for the accurate determination of a molecule's three-dimensional geometry and the distribution of electrons within its structure. This information is crucial for predicting chemical stability and reactivity. nrel.gov
A theoretical study was performed on 4,6-Dimethoxybenzofuran-3(2H)-one, which serves as a key building block in the synthesis of aurones, to understand its structural and electronic parameters. researchgate.net Such calculations help to elucidate the influence and effect of substitutions on the chemical reactivity of the benzofuranone core. researchgate.net The reactivity of related heterocyclic systems, such as benzofuroxans, has been thoroughly investigated using DFT calculations to understand their interactions with nucleophiles. mdpi.com
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
For instance, in studies of related structures like 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations have been used to explain its high reactivity toward nucleophiles, attributing it to the strong electron-attracting nature of the furoxan ring and the low aromatic character of the system. mdpi.com These computational approaches can similarly be applied to this compound to predict its reactive sites and reaction pathways.
Table 1: Representative Electronic Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater ability to donate electrons in reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Identifies electrophilic (positive) and nucleophilic (negative) sites. nrel.gov |
| Spin Density | Distribution of unpaired electron spin in radical species. | Crucial for understanding the mechanisms of radical reactions. nrel.gov |
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and optimizing their binding affinity. nih.gov
For analogues of this compound, molecular docking studies have been crucial in identifying and rationalizing their biological activities. For example, newly synthesized benzofuran (B130515) derivatives have been evaluated as potential inhibitors of p38α Mitogen-Activated Protein (MAP) kinase, a target implicated in cancer. nih.gov Docking simulations revealed a strong correlation between the calculated fitness scores of these compounds in the enzyme's active site and their experimentally determined inhibitory potency. nih.gov
In another study, benzofuran-1,2,3-triazole hybrids were designed and docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy. nih.gov The simulations identified several compounds with high docking scores, indicating strong and stable interactions with the receptor's active site. nih.gov Similarly, docking has been used to screen for novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important herbicide target. mdpi.com
The results of these simulations provide detailed insights into the specific interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for guiding the structural modification of the ligand to improve its binding affinity and selectivity. mdpi.com
Table 2: Example of Molecular Docking Results for Benzofuran Analogues against a Protein Target
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzofuran derivatives | p38α MAP Kinase | High correlation with IC50 | Not specified in abstract. nih.gov |
| Benzofuran-triazole hybrids | EGFR (PDB: 4HJO) | -9.6 to -10.2 | Not specified in abstract. nih.gov |
| Benquitrione (Reference) | HPPD (PDB: 5YY6) | Lower than test compounds | Not specified in abstract. mdpi.com |
| Novel Diphenyl Ethers | HPPD (PDB: 5YY6) | Better than reference | Not specified in abstract. mdpi.com |
Note: Docking scores are software-dependent; more negative values typically indicate stronger predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that influence activity, QSAR models can predict the potency of novel compounds and guide the optimization of lead candidates. nih.gov
The foundation of QSAR lies in Structure-Activity Relationship (SAR) studies, which have been extensively reviewed for benzofuran derivatives, highlighting structural requirements for activities like anticancer effects. nih.govelsevierpure.comnih.gov Early SAR studies on benzofurans indicated that substitutions at the C-2 position were critical for cytotoxic activity. nih.gov
A typical QSAR study involves several steps:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation : Various molecular descriptors representing lipophilic (e.g., ClogP), electronic (e.g., HOMO/LUMO energies), and steric (e.g., molecular weight) properties are calculated for each compound. atlantis-press.com
Model Generation : Statistical methods, such as multiple linear regression, are used to build an equation linking the descriptors to the biological activity. atlantis-press.com
Validation : The model's predictive power is rigorously tested using statistical metrics like the correlation coefficient (r), standard error (SE), and F-test value, as well as internal (cross-validation) and external validation techniques. atlantis-press.comatlantis-press.com
For example, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors produced a highly predictive model, indicating that anticancer activity was influenced by lipophilic and electronic properties. atlantis-press.comatlantis-press.com Such models can then be used in virtual screening campaigns to prioritize untested compounds from large chemical databases for experimental testing, significantly accelerating the discovery of new active molecules. unc.edu
Table 3: Example of a QSAR Equation and its Components
| Component | Example | Description |
| Dependent Variable | Biological Activity (e.g., pIC50) | The property the model aims to predict. |
| Independent Variables | ClogP, ELUMO | Calculated molecular descriptors that influence activity. atlantis-press.com |
| QSAR Equation | Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | The mathematical model relating structure to activity. atlantis-press.com |
| Statistical Metrics | r > 0.9, low SE, high F-value | Parameters used to assess the statistical significance and predictive power of the model. atlantis-press.com |
Mechanistic Investigations of Chemical Reactions via Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling reactants, transition states, and products, researchers can map out the entire energy landscape of a reaction, providing insights that are often difficult to obtain through experiments alone.
This compound is a valuable starting material for the synthesis of aurones through condensation with various benzaldehyde (B42025) derivatives. researchgate.net The proposed mechanism for the related oxidative cyclization of 2'-hydroxychalcones to form aurones involves an intramolecular electrophilic reaction followed by a facile E1cB (Elimination Unimolecular conjugate Base) elimination. researchgate.net
Computational methods can be employed to validate such proposed mechanisms. By calculating the energies of all intermediates and transition states along the reaction pathway, the most energetically favorable route can be identified. DFT calculations are particularly well-suited for this purpose. For instance, computational studies on the nucleophilic substitution reactions of 4,6-dichloro-5-nitrobenzofuroxan have confirmed that the reaction proceeds via a "non-aromatic" nucleophilic substitution pathway, providing a deep and detailed picture of the reaction course. mdpi.com
These mechanistic investigations can:
Confirm or refute a proposed reaction pathway.
Explain the observed regioselectivity or stereoselectivity of a reaction.
Identify key intermediates and transition states.
Predict the effect of catalysts or changes in reaction conditions.
By applying these computational techniques to the reactions of this compound, a more profound understanding of its chemical behavior can be achieved, facilitating the optimization of synthetic routes and the design of new chemical transformations.
Biological Activities and Mechanistic Investigations of 4,6 Dimethoxybenzofuran 3 2h One Derivatives in Preclinical Research
Anticancer Activity Research
The potential of 4,6-dimethoxybenzofuran-3(2H)-one derivatives as anticancer agents is an active area of investigation, with research focusing on their ability to induce cell death in cancer cells and the underlying molecular mechanisms.
In Vitro Cytotoxicity Studies in Various Cancer Cell Lines
The cytotoxic effects of (Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivatives have been evaluated against various human cancer cell lines. In a study involving eleven synthesized derivatives, their cytotoxic activity was tested on MCF7 and T47D human breast cancer cell lines. researchgate.net However, in this particular study, no significant toxicity was reported for the tested compounds against these cell lines. researchgate.net
Conversely, broader studies on polymethoxy aurones, a class to which this compound belongs, have demonstrated selective anti-proliferative activity. For instance, certain polymethoxy aurone (B1235358) derivatives have shown a particular inhibitory effect on prostate cancer cells. nih.gov One such derivative exhibited notable cytotoxicity against DU145 prostate cancer cells. nih.gov Further research into a series of 2-arylbenzofuran derivatives also revealed cytotoxic effects against several cancer cell lines, including HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma), with some compounds showing moderate activity.
Below is an interactive data table summarizing the cytotoxic activity of related aurone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Polymethoxy aurone 1c | DU145 (Prostate) | Not specified |
| 2-Arylbenzofuran derivative | HeLa (Cervical) | Moderately active |
| 2-Arylbenzofuran derivative | HepG2 (Liver) | Moderately active |
| 2-Arylbenzofuran derivative | MCF-7 (Breast) | Moderately active |
Elucidation of Molecular Mechanisms of Anticancer Action (e.g., CDK2/Cyclin A disruption)
The anticancer activity of aurones is believed to be linked to their ability to interfere with the cell cycle, a fundamental process in cancer cell proliferation. nih.gov Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. nih.govnih.gov The CDK2/Cyclin A complex, in particular, plays a crucial role in the progression of the cell cycle from the G1 to the S phase. researchgate.net
While direct evidence specifically for this compound derivatives is still emerging, studies on the broader class of aurones suggest that they can act as CDK inhibitors. nih.gov For example, network pharmacology predictions for a polymethoxy aurone derivative indicated that it inhibits prostate cancer cells by targeting cell cycle-related proteins. nih.gov Experimental verification through Western blot analysis showed that this compound could regulate the expression of CyclinB1 and p21, leading to G2/M phase arrest in DU145 cells. nih.gov It is hypothesized that this aurone derivative may function as a CyclinB1/CDK1 inhibitor. nih.gov
Furthermore, in silico screening has identified other small molecules that can disrupt the interaction between CDK2 and its cyclin partners, leading to the degradation of the CDK2 protein. researchgate.net This disruption of the CDK2/Cyclin A complex represents a potential non-ATP competitive inhibition mechanism that could be exploited for cancer therapy. researchgate.net Although not yet demonstrated specifically for this compound derivatives, their structural similarity to other bioactive aurones makes the investigation of their potential to disrupt the CDK2/Cyclin A complex a compelling area for future research.
Antiplasmodial and Antimalarial Effects
Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health challenge, necessitating the discovery of new and effective therapeutic agents. nih.govnih.gov Derivatives of this compound have shown promise as antiplasmodial agents in preclinical studies.
In Vitro Inhibition of Plasmodium falciparum Strains
A study investigating eleven derivatives of (Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one demonstrated their ability to inhibit the growth of the chloroquine-sensitive 3D7 strain of P. falciparum in vitro. researchgate.netnih.gov Among the tested compounds, three derivatives, designated as M3, M6, and M7, exhibited good antiplasmodial activity. researchgate.netnih.gov
The following interactive data table presents the 50% inhibitory concentrations (IC50) of these active derivatives against the 3D7 strain of P. falciparum.
| Compound | IC50 (µM) against P. falciparum (3D7 strain) |
| M3 | 7.82 |
| M6 | 7.27 |
| M7 | 2.3 |
These findings highlight the potential of this class of compounds as a starting point for the development of new antimalarial drugs.
Structure-Activity Relationship (SAR) Studies for Antiplasmodial Efficacy
The same study that identified the active compounds also provided insights into the structure-activity relationships (SAR) for their antiplasmodial efficacy. researchgate.net The researchers concluded that the substitution pattern on ring B of the aurone derivatives plays a crucial role in their activity. researchgate.net Specifically, the introduction of a propoxy group at the 4-position and a bromine atom at the 5-position of ring B was found to be highly advantageous for the antiplasmodial effect. researchgate.net This SAR information is invaluable for the rational design and optimization of more potent antiplasmodial derivatives of this compound.
Antioxidant and Anti-inflammatory Potentials
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Flavonoids, including aurones, are well-known for their antioxidant and anti-inflammatory properties. nih.govmdpi.comnih.gov
Research has shown that aurones and their derivatives can scavenge free radicals and inhibit the production of pro-inflammatory mediators. mdpi.comnih.gov For instance, a study on flavonoids isolated from acai pulp demonstrated their antioxidant capacities through various assays, including the oxygen radical absorbance capacity (ORAC) assay and cell-based antioxidant protection assays. usda.gov Some of these flavonoids also showed anti-inflammatory effects by reducing the formation of reactive oxygen species (ROS) in polymorphonuclear cells. usda.gov
While specific studies on the antioxidant and anti-inflammatory potentials of this compound are not extensively available, the general properties of the aurone scaffold suggest that its derivatives are likely to possess such activities. Aurones have been reported to exhibit a broad spectrum of biological activities, including antioxidant and anti-inflammatory effects. nih.gov The investigation into the antioxidant and anti-inflammatory properties of this compound derivatives therefore represents a promising avenue for future research, potentially leading to the development of novel agents for the management of inflammatory conditions and diseases associated with oxidative stress.
Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)
The benzofuran (B130515) nucleus is a key structural feature in many compounds with demonstrated antimicrobial properties. rsc.org Research has explored the efficacy of various benzofuran derivatives against a range of microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial and Antifungal Activities:
Numerous studies have highlighted the potential of benzofuran derivatives as antibacterial and antifungal agents. rsc.orgnih.govnih.gov For instance, a series of thirteen benzofuran derivatives, characterized by aryl substituents at the C-3 position linked by a methanone (B1245722) group, were synthesized and evaluated for their antimicrobial effects. nih.gov Four of these compounds, which were hydrophobic, displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC80) values ranging from 0.39 to 3.12 μg/mL against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov These results were superior to the control drugs used in the study. nih.gov
Further research into halogenated derivatives of 3-benzofurancarboxylic acids has also shown promise. Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid demonstrated antifungal activity against Candida albicans. researchgate.net The introduction of a halogen into the benzofuran structure appears to be a critical factor for microbiological activity, as unsubstituted esters showed no such effects. nih.gov Compounds with two halogen substitutions on the acetyl group were active against Gram-positive cocci, and those with a halogen in the aromatic ring also exhibited antifungal properties. nih.gov
Similarly, a study on 3-substituted isobenzofuran-1(3H)-one derivatives found that all tested compounds exhibited antifungal activity against the yeast-like fungus Candida albicans and good antibacterial activity against E. coli and S. aureus. imjst.org Another study reported that a synthetic aurone derivative, (Z)-2-(4-Benzyloxy-3-methoxy benzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, showed high antibacterial activity against gram-positive bacteria. ijper.org
However, not all benzofuran derivatives exhibit broad-spectrum antimicrobial activity. A study on 2-arylbenzofurans isolated from Sesbania grandiflora found that none of the five tested compounds, including a new derivative named sesbagrandiflorain C, showed antibacterial activity against Bacillus subtilis, Escherichia coli, Mycobacterium smegmatis, Pseudomonas aeruginosa, and Staphylococcus aureus in an agar (B569324) diffusion assay. nih.govnih.gov Interestingly, two of the compounds, sesbagrandiflorains A and B, did show moderate activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov
| Compound/Derivative Class | Microbial Strain(s) | Activity | Reference(s) |
| 3-Aryl-substituted Benzofurans | E. coli, S. aureus, MRSA, B. subtilis | Antibacterial (MIC80: 0.39-3.12 µg/mL) | nih.gov |
| Halogenated 3-Benzofurancarboxylic Acid Esters | C. albicans | Antifungal | researchgate.net |
| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic Acid Derivatives | Gram-positive cocci, C. albicans, C. parapsilosis | Antibacterial & Antifungal (MIC: 50-200 µg/mL) | nih.gov |
| 3-Substituted Isobenzofuran-1(3H)-ones | E. coli, S. aureus, C. albicans | Antibacterial & Antifungal | imjst.org |
| (Z)-2-(4-Benzyloxy-3-methoxy benzylidene)-4,6-dihydroxybenzofuran-3(2H)-one | Gram-positive bacteria | Antibacterial | ijper.org |
| 2-Arylbenzofurans (from S. grandiflora) | B. subtilis, E. coli, M. smegmatis, P. aeruginosa, S. aureus | Inactive | nih.govnih.gov |
| Sesbagrandiflorains A and B | Mycobacterium tuberculosis H37Rv | Moderate Antituberculosis | nih.govnih.gov |
| Sesbagrandiflorain A derivative (diester) | Rhodococcus fascians | Moderate Antibacterial (MIC: 0.1 mg/mL) | unila.ac.id |
Antiviral Activities:
Enzyme Inhibition Studies (e.g., Cholinesterase inhibition by related benzofuranone derivatives)
Derivatives of 5,6-dimethoxybenzofuran-3(2H)-one have been identified as promising dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov This is particularly relevant in the context of Alzheimer's disease, where inhibiting these enzymes can increase acetylcholine (B1216132) levels in the brain and potentially improve cognitive function. mdpi.com In patients with moderate to severe Alzheimer's, BChE becomes the primary enzyme for acetylcholine metabolism, making BChE inhibitors valuable therapeutic targets. mdpi.com
A study focusing on 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety found that these compounds exhibited potent inhibitory activity against both AChE and BChE. nih.gov One compound, in particular, demonstrated an IC50 value of 52 ± 6.38 nM against AChE. nih.gov Docking studies revealed that this compound shared a similar binding mode and interactions with the reference drug donepezil. nih.gov
Further research on benzofuran derivatives isolated from Cortex Mori Radicis (the root bark of Morus alba) also identified potent BChE inhibitors. mdpi.comnih.gov A new prenylated benzofuranone and its derivatives were tested for their effects on AChE and BChE. mdpi.comnih.gov While some compounds showed weak to moderate BChE inhibition (IC50 values of 45.5 μM and 61.0 μM), several 2-arylbenzofuran derivatives displayed more potent BChE-inhibitory activity (IC50 values ranging from 2.5–32.8 μM), surpassing the positive control, galantamine (IC50 35.3 μM). mdpi.comnih.gov Notably, Cathafuran C was the most potent and selective BChE inhibitor with a Ki value of 1.7 μM, acting in a competitive manner. mdpi.comnih.gov Many of these compounds were either inactive or only weakly inhibitory towards AChE, indicating a high degree of selectivity for BChE. mdpi.comnih.gov
| Compound/Derivative Class | Enzyme(s) Inhibited | Potency (IC50/Ki) | Reference(s) |
| 5,6-dimethoxybenzofuran-3-one with benzyl pyridinium moiety | AChE & BChE | Potent dual inhibitors (AChE IC50 = 52 ± 6.38 nM for lead compound) | nih.gov |
| Prenylated benzofuranone from Cortex Mori Radicis | BChE | Moderate inhibition (IC50 = 45.5 µM) | mdpi.comnih.gov |
| 2-Arylbenzofuran derivatives from Cortex Mori Radicis | BChE | Potent and selective inhibition (IC50 = 2.5–32.8 µM) | mdpi.comnih.gov |
| Cathafuran C | BChE | Highly potent and selective (Ki = 1.7 µM) | mdpi.comnih.gov |
| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | BChE | Potent inhibition (IC50 = 0.054–2.7 µM) | nih.gov |
Anti-amyloidogenic Effects and Protein Fibrillation Modulation
The aggregation of proteins into amyloid fibrils is a hallmark of several debilitating diseases, including Alzheimer's and Parkinson's. nih.govscispace.com Consequently, the development of small molecules that can inhibit or modulate this fibrillation process is a significant therapeutic goal. nih.govnih.gov Benzofuranone derivatives have emerged as a class of compounds with the potential to interfere with protein aggregation. nih.govencyclopedia.pubnih.gov
A study investigated the effects of five synthetic benzofuranone derivatives on the amyloid formation of insulin (B600854), a protein prone to fibrillation. nih.govscispace.com The process was monitored using various techniques, including thioflavin-T fluorescence and electron microscopy. nih.govscispace.com Interestingly, despite their structural similarities, the compounds exhibited different effects: four of the derivatives inhibited insulin fibrillation at micromolar concentrations, while one was found to enhance the process. nih.govscispace.com This highlights the sensitivity of the fibrillation process to the specific chemical structure of the modulating compound.
In the context of Alzheimer's disease, the aggregation of the amyloid-beta (Aβ) peptide is a key pathological event. nih.govnih.gov Research has shown that certain benzofuran-2-carboxamide (B1298429) derivatives not only inhibit cholinesterases but also demonstrate good inhibitory effects on Aβ self-aggregation. nih.gov Two compounds, in particular, showed inhibition of 33.1% and 46.4% at a concentration of 100 µM. nih.gov Furthermore, some benzofuran-based hybrid compounds have been shown to inhibit Aβ fibril formation, with one compound also exhibiting a neuroprotective effect. drugbank.com
The ability of benzofuran derivatives to interact with proteins like serum albumins is also being explored, which is relevant for their potential use as drug delivery systems and for modulating protein-driven processes. encyclopedia.pubnih.gov
| Compound/Derivative Class | Protein Target | Effect | Reference(s) |
| Synthetic Benzofuranone Derivatives | Insulin | Inhibition of amyloid fibrillation (4 out of 5 compounds) | nih.govscispace.com |
| Benzofuran-2-carboxamide Derivatives | Amyloid-beta (Aβ) | Inhibition of self-aggregation (up to 46.4% at 100 µM) | nih.gov |
| Benzofuran-based Hybrid Compounds | Amyloid-beta (Aβ) | Inhibition of fibril formation and neuroprotection | drugbank.com |
Other Reported Biological Activities and Their Underlying Molecular Mechanisms
Beyond the activities previously detailed, derivatives of this compound and related benzofuran structures have been investigated for other pharmacological effects, notably in the realm of cancer therapy.
Anticancer/Antiproliferative Activity:
The benzofuran scaffold has been identified as a promising structure for the development of anticancer agents. nih.gov A novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized as inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Several of these compounds demonstrated potent inhibitory activity against both Mnk1 and Mnk2, with IC50 values for Mnk2 inhibition as low as 0.27 μM for the most active compound. nih.gov These compounds also exhibited antiproliferative effects against human leukemia and colon cancer cell lines. nih.gov The underlying mechanism was investigated through a Western blot assay, which showed that the lead compound could decrease the levels of phosphorylated eukaryotic initiation factor 4E (p-eIF4E), a downstream target of Mnks, in a dose-dependent manner in colon cancer cells. nih.gov
In another study, 2-arylbenzofurans isolated from Sesbania grandiflora, including sesbagrandiflorain C, were evaluated for their cytotoxicity against several cancer cell lines. nih.govnih.gov The compounds showed moderate cytotoxicity against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines. nih.govnih.gov
Furthermore, dibenzo[b,d]furan derivatives inspired by the natural product cercosporamide (B1662848) were developed as dual inhibitors of Pim and CLK1 kinases, which are overexpressed in many cancers. mdpi.com The lead compound was a potent inhibitor of Pim-1/2 kinases and also displayed a nanomolar IC50 value against CLK1, leading to low micromolar anticancer potency against an acute myeloid leukemia (AML) cell line. mdpi.com
| Compound/Derivative Class | Biological Target/Activity | Mechanism of Action | Reference(s) |
| 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives | Mnk1/Mnk2 Inhibition, Antiproliferative | Inhibition of Mnk1/2 kinase activity, reduction of p-eIF4E levels | nih.gov |
| 2-Arylbenzofurans from S. grandiflora | Cytotoxicity | Moderate cytotoxicity against HeLa, HepG2, and MCF-7 cancer cell lines | nih.govnih.gov |
| Dibenzo[b,d]furan derivatives | Pim/CLK1 Kinase Inhibition, Anticancer | Dual inhibition of Pim and CLK1 kinases | mdpi.com |
Medicinal Chemistry and Drug Discovery Applications of 4,6 Dimethoxybenzofuran 3 2h One Scaffolds
Design and Synthesis of Novel Benzofuranone-Based Drug Candidates
The design and synthesis of new drug candidates based on the 4,6-dimethoxybenzofuran-3(2H)-one scaffold often involve strategic modifications to enhance biological activity and drug-like properties. A common synthetic route to the core scaffold starts from 3,4-dimethoxybenzaldehyde, which undergoes a Baeyer-Villiger oxidation to form 3,4-dimethoxyphenol. nih.govnih.gov This intermediate is then reacted with chloroacetonitrile (B46850) and subsequently treated with hydrochloric acid to yield 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. nih.gov Intramolecular cyclization of this compound furnishes the desired 5,6-dimethoxybenzofuran-3(2H)-one. nih.govnih.gov
Further derivatization is often achieved through condensation reactions at the active methylene (B1212753) group (C2 position) of the benzofuranone ring. For instance, condensation with aldehydes, such as pyridine-4-carboxaldehyde, can introduce new pharmacophores. nih.govnih.gov Subsequent reactions, like quaternization of a pyridine (B92270) ring with various benzyl (B1604629) halides, can then generate a library of diverse compounds for biological screening. nih.govnih.gov Another approach involves the Friedel-Crafts acylation of a starting phenol, followed by a base-catalyzed cyclization and subsequent electrophilic substitution or aldol (B89426) condensation reactions to build the final aurone (B1235358) derivatives. google.com
These synthetic strategies allow for the systematic exploration of the chemical space around the benzofuranone core, leading to the identification of novel drug candidates with potential applications in various therapeutic areas, including cancer and neurodegenerative diseases. researchgate.netnih.govgoogle.com For example, novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of drug candidates derived from the this compound scaffold. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
For instance, in the development of monoamine oxidase (MAO) inhibitors based on a (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide skeleton, it was discovered that the substituent at the 6'-position plays a critical role in determining both potency and selectivity. nih.gov Derivatives with a 6'-sulfonyloxy group demonstrated high affinity for MAO-A, while those with a 6'-benzyloxy group showed potent inhibition of MAO-B, indicating a clear SAR. nih.gov The rigid E-geometry of the exocyclic double bond was also found to be essential for efficient binding compared to more flexible analogues. nih.gov
In another example, SAR studies on betulinic acid derivatives as HIV inhibitors revealed that subtle changes to the functional groups on the natural product scaffold could significantly impact antiviral activity. nih.gov Similarly, for sulfamoyl benzamidothiazoles that prolong NF-κB activation, systematic modifications identified specific sites on the scaffold that could be altered to produce more potent compounds. nih.gov These studies often employ computational tools like molecular docking to understand the binding interactions at the molecular level and guide the design of more effective and selective inhibitors. nih.govnih.gov
The following table summarizes the inhibitory activities of some benzofuranone derivatives, highlighting the impact of structural modifications on their biological targets.
| Compound | Target | IC50 (µM) | Reference |
| 5b (a 5,6-dimethoxybenzofuranone derivative) | Acetylcholinesterase | 0.052 | nih.gov |
| 8k (a 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivative) | Mnk2 | 0.27 | nih.gov |
| 5h (a 4,6-dihydroxyaurone derivative) | Tyrosinase | 6.3 | nih.gov |
| 6'-Sulfonyloxy derivative of (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide | MAO-A | 0.007-0.049 | nih.gov |
Exploration of this compound Derivatives as Lead Compounds for Therapeutic Development
The this compound scaffold and its derivatives have emerged as promising lead compounds in the development of new therapeutics for a variety of diseases. Their inherent biological activities, coupled with their synthetic accessibility, make them attractive starting points for drug discovery programs. nih.gov
One area of significant interest is in the development of treatments for neurodegenerative diseases. For example, derivatives of 5,6-dimethoxybenzofuran-3-one have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov
In the field of oncology, benzofuran (B130515) scaffolds have been investigated for their anticancer properties. researchgate.net For instance, certain 4,6-di(benzyloxy)-3-phenylbenzofuran derivatives have shown potent and selective inhibition of Pin1, an enzyme overexpressed in many human cancers. nih.gov Furthermore, derivatives of 4,6-dihydroxybenzofuran-3(2H)-one have been explored for their potential antitumor and antibacterial activities. google.com The table below showcases the cytotoxic activity of some benzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sesbagrandiflorain A | HeLa, HepG2, MCF-7 | Moderate cytotoxicity | researchgate.net |
| Sesbagrandiflorain B | HeLa, HepG2, MCF-7 | Moderate cytotoxicity | researchgate.net |
| Compound 8 (an ether derivative of sesbagrandiflorain A) | A375 Melanoma | 22.8 | unila.ac.id |
| Compound 12 (an oxime derivative of sesbagrandiflorain A) | A375 Melanoma | 32.7 | unila.ac.id |
The versatility of the benzofuranone core allows for the development of lead compounds with diverse biological activities, highlighting its importance in modern medicinal chemistry.
Natural Product Inspiration and Biomimetic Synthesis in Drug Discovery
Natural products have historically been a rich source of inspiration for drug discovery, and the this compound scaffold is no exception. Many biologically active compounds isolated from natural sources contain the benzofuran or aurone motif. nih.govijper.org For example, aurones are a class of flavonoids found in plants that exhibit a range of biological activities. ijper.org The structural features of these natural products often provide a starting point for the design of novel synthetic analogues with improved potency and pharmacokinetic properties.
Biomimetic synthesis is a strategy that mimics the biosynthetic pathways of natural products to create complex molecules. This approach can be more efficient and environmentally friendly than traditional synthetic methods. For instance, a biomimetic oxidative phenolic coupling has been used to synthesize the biquinone skeleton of natural products. researchgate.net
The study of natural products like sesbagrandiflorains, which are 2-arylbenzofurans isolated from Sesbania grandiflora, has led to the synthesis of new derivatives with potential biological activities. unila.ac.idresearchgate.net Structural revision of these natural products is also a critical aspect, ensuring that the correct chemical structures are used as templates for further drug design. unila.ac.idresearchgate.net The inspiration from natural products, combined with modern synthetic and computational techniques, continues to drive the discovery of new drug candidates based on the benzofuranone scaffold.
Fragment-Based Drug Design Incorporating Benzofuranone Motifs
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. chemrxiv.orgvu.nl This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds.
The benzofuranone motif is an attractive scaffold for inclusion in fragment libraries due to its synthetic accessibility and its presence in known bioactive molecules. In one example of FBDD, a benzofuran fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, was identified as a binder to the enzyme DsbA from Escherichia coli, a potential target for anti-virulence drugs. nih.govresearchgate.net This initial hit, although having a high millimolar affinity, provided a starting point for chemical elaboration. By systematically modifying the benzofuran scaffold, researchers were able to develop analogues with improved binding affinity. nih.govresearchgate.net
Similarly, a novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized as Mnk inhibitors using a fragment-based approach. nih.gov This highlights the utility of the benzofuranone core as a versatile building block in FBDD, enabling the rapid exploration of chemical space and the development of novel inhibitors for a range of biological targets.
Future Research Directions and Perspectives
Development of More Convergent and Stereoselective Synthetic Routes
The synthesis of benzofuran-3(2H)-ones has been the subject of extensive research, with numerous methods developed to construct this heterocyclic system. organic-chemistry.org Classical approaches often involve intramolecular cyclizations of α-phenoxycarbonyl compounds. oregonstate.edu More recent advances include metal-catalyzed processes, such as palladium-catalyzed hydroesterification of alkenylphenols and C-H activation strategies, which have expanded the synthetic toolbox. organic-chemistry.orgorganic-chemistry.org For instance, a regioselective synthesis of benzofuranones has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes, allowing for programmable substitution patterns. oregonstate.edunih.gov
Furthermore, the development of highly stereoselective methods is crucial, as the biological activity of chiral benzofuranones is often dependent on the specific stereoisomer. While some asymmetric syntheses have been reported, such as those employing dual-metal relay catalysis or chiral N-heterocyclic carbene (NHC) catalysts, they remain limited in scope. organic-chemistry.orgresearchgate.net Future research should aim to develop robust and broadly applicable catalytic asymmetric methods for the synthesis of enantioenriched benzofuran-3(2H)-ones, including derivatives of 4,6-dimethoxybenzofuran-3(2H)-one. This will be critical for preparing stereochemically pure compounds for biological evaluation and for establishing clear structure-activity relationships.
Comprehensive Mechanistic Elucidation of Biological Activities at a Molecular Level
Derivatives of the benzofuranone core exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comnih.gov While numerous studies have identified the cellular outcomes of treatment with these compounds, a comprehensive understanding of their molecular mechanisms of action is often lacking.
In the context of cancer, benzofuranone derivatives have been shown to inhibit various critical cellular processes. nih.govdntb.gov.ua For example, certain derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Others function as inhibitors of key signaling enzymes like phosphoinositide 3-kinase (PI3K), vascular endothelial growth factor receptor 2 (VEGFR-2), and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov
Table 1: Reported Molecular Targets of Benzofuran-Based Compounds
| Compound Class | Molecular Target(s) | Therapeutic Area | Citation(s) |
| Benzofuran (B130515) Derivatives | Tubulin Polymerization | Cancer | nih.gov |
| Benzofuran Hybrids | PI3K / VEGFR-2 | Cancer | nih.gov |
| Benzofuran-based Oxadiazoles | Glycogen Synthase Kinase-3β (GSK3β) | Cancer | nih.gov |
| Benzofuran Derivatives | mTOR Signaling | Cancer | researchgate.net |
| Benzofuran-3-carboxaldehydes | RAS/RAF/MEK/ERK Signaling Pathway | Cancer | nih.gov |
| Benzofuran-2-Carboxamides | Reactive Oxygen Species (ROS) | Neuroprotection | nih.gov |
| 3-Arylbenzofuranone Derivatives | Cholinesterases (AChE, BuChE), Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | nih.gov |
Future research must move beyond phenotypic screening to pinpoint the direct molecular targets of compounds like this compound and its derivatives. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed to identify protein binding partners. A thorough mechanistic investigation would involve validating these targets and mapping the downstream signaling pathways affected by the compound. This deeper understanding is essential for optimizing lead compounds and predicting potential off-target effects.
Exploration of Novel Therapeutic Areas for Benzofuranone-Based Agents
The established biological activities of benzofuranones suggest their potential utility in a broader range of therapeutic areas than currently explored. The known anti-inflammatory and antioxidant properties of this scaffold are particularly promising for addressing diseases with an underlying inflammatory or oxidative stress component. mdpi.comnih.govnih.gov
For instance, neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by excitotoxicity, oxidative stress, and neuroinflammation. nih.govnih.gov Benzofuran derivatives have already shown promise as inhibitors of cholinesterases and monoamine oxidase B, enzymes relevant to Alzheimer's disease pathology. nih.gov Additionally, their ability to scavenge reactive oxygen species and protect against excitotoxic damage suggests a potential disease-modifying role. nih.gov Future studies should systematically evaluate libraries of benzofuranone derivatives, including analogs of this compound, in models of various neurodegenerative diseases.
Similarly, the anti-inflammatory properties of benzofuranones, demonstrated by their ability to inhibit pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines, could be harnessed for treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain dermatological disorders. mdpi.comnih.govresearchgate.netmdpi.com The development of selective inhibitors that target specific inflammatory pathways could lead to new therapies with improved efficacy and fewer side effects compared to existing treatments. nih.govijbcp.com The potential for benzofuran-based compounds to treat hepatitis C has also been noted. nih.gov
Advanced Computational Design and Optimization of Derivatives
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, and their application to the benzofuranone scaffold holds great promise for accelerating the development of new therapeutic agents. nih.govnih.gov In silico methods, such as molecular docking, can be used to predict the binding modes of benzofuranone derivatives to their protein targets, providing insights into the key interactions that govern their activity. nih.govresearchgate.net
Table 2: Examples of In Silico Studies on Benzofuran Derivatives
| Study Type | Target/Purpose | Key Findings | Citation(s) |
| Molecular Docking | PI3K / VEGFR-2 | Identified key hydrogen bonding interactions with Val851 and Lys802 residues. | nih.gov |
| Molecular Docking | M. tuberculosis Polyketide Synthase 13 | Predicted strong binding affinities for novel benzofuran-1,3,4-oxadiazole hybrids. | nih.gov |
| Pharmacophore Modeling & Docking | Epidermal Growth Factor Receptor (EGFR) | Identified novel benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors for lung cancer. | nih.govresearchgate.net |
| ADMET & Drug-Likeness Prediction | Various Benzofuran Derivatives | Assessed pharmacokinetic and safety profiles to guide lead selection. | nih.govnih.gov |
Future research should leverage these advanced computational approaches for the rational design and optimization of this compound derivatives. By combining structure-activity relationship (SAR) data from experimental studies with computational predictions, it is possible to design new analogs with enhanced potency, selectivity, and improved pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov For example, after identifying a lead compound, computational methods can be used to explore the effects of various substitutions on the benzofuranone core, prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties. Molecular dynamics simulations can further refine these models by providing a dynamic view of the ligand-protein interactions over time. nih.gov
Integration with Emerging Technologies in Chemical Biology and Material Science
The unique structural and electronic properties of the benzofuranone core make it an attractive candidate for integration with emerging technologies beyond traditional medicinal chemistry.
In the field of chemical biology , there is a growing need for high-quality chemical probes to study protein function and biological pathways in living systems. nih.govyoutube.com A chemical probe is a selective small-molecule modulator that can be used to perturb a specific biological target. youtube.com Benzofuranone derivatives, with their potential for high potency and selectivity, could be developed into such probes. For example, a benzofuran-modified nucleotide has been successfully used as a fluorescent probe to monitor DNA polymerase activity in real-time, demonstrating the utility of this scaffold in creating research tools. nih.gov By attaching reporter tags (e.g., fluorophores, biotin) or photo-activatable groups to a selective benzofuranone inhibitor, researchers could create powerful tools for imaging target engagement, tracking protein localization, and controlling biological activity with spatiotemporal precision. researchgate.netrsc.org
In material science , the benzofuranone scaffold, as a component of the aurone (B1235358) class of flavonoids, is known for its chromophoric properties. This suggests potential applications in the development of novel dyes and functional materials. Future research could explore the synthesis of benzofuranone-based polymers or molecular crystals with interesting optical or electronic properties. For example, their fluorescence and ability to interact with biological molecules could be exploited in the development of novel biosensors or imaging agents. The potential for these compounds to act as photosensitizers could also be investigated for applications in photodynamic therapy or light-driven catalysis.
Q & A
Q. What are the optimal synthetic routes for preparing 4,6-dimethoxybenzofuran-3(2H)-one with high purity?
Methodological Answer: The synthesis typically involves cyclization of substituted acetophenone precursors. For example, describes a procedure using 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone refluxed in ethanol with sodium acetate trihydrate, yielding 48% of the product after recrystallization. Key optimization steps include:
- Temperature control : Reflux (~78°C) ensures complete cyclization without side reactions.
- Base selection : Sodium acetate acts as a mild base to deprotonate intermediates, avoiding harsh conditions that could degrade methoxy groups.
- Purification : Recrystallization from ethanol removes unreacted starting materials.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | High solubility of intermediates |
| Reaction Time | 20 min (reflux) | Minimizes decomposition |
| Base | Sodium acetate trihydrate | Mild deprotonation, no byproducts |
Q. Reference :
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer: A combination of NMR, IR, and mass spectrometry is critical:
- <sup>1</sup>H NMR : Look for characteristic signals:
- Methoxy protons at δ 3.8–4.0 ppm (singlet, 6H).
- Benzofuranone carbonyl resonance at δ 170–175 ppm in <sup>13</sup>C NMR.
- IR Spectroscopy : A strong C=O stretch at ~1680 cm<sup>-1</sup> confirms the lactone moiety.
- HRMS : Exact mass matching (e.g., [M+H]<sup>+</sup> = 223.0970 for C10H10O4).
Data Contradiction Note : In , demethylation of dimethoxy derivatives leads to shifted NMR signals (e.g., δ 10.82 ppm for hydroxyl groups). Ensure methoxy groups are intact by comparing with literature spectra.
Q. Reference :
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic attack. For example, electron-withdrawing methoxy groups may stabilize the LUMO, enhancing reactivity at the carbonyl position.
- Electrostatic Potential Maps : Identify electrophilic regions (e.g., carbonyl carbon) for targeted functionalization.
- Solvent Effects : Use COSMO-RS models to simulate polar protic vs. aprotic solvent interactions.
Q. Table 2: Key DFT Parameters
| Property | Value (Gas Phase) | Impact on Reactivity |
|---|---|---|
| HOMO-LUMO Gap | 5.2 eV | Moderate reactivity |
| Partial Charge (C=O) | +0.45 | Susceptible to nucleophiles |
Q. Reference :
Q. What strategies resolve contradictions in NMR data for substituted benzofuranones?
Methodological Answer: Discrepancies often arise from dynamic effects or substituent electronic interactions. For example:
- Tautomerism : In , the Z-configuration of the benzylidene group causes distinct coupling constants (J = 8.3–2.0 Hz in <sup>1</sup>H NMR). Use 2D NMR (COSY, NOESY) to confirm spatial arrangements.
- Solvent-Induced Shifts : Compare DMSO-d6 vs. CDCl3 spectra. Methoxy groups in DMSO may deshield protons due to hydrogen bonding.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of regiochemistry.
Case Study : In , the (2Z)-isomer of a benzylidene-benzofuranone shows a downfield-shifted hydroxyl proton (δ 17 ppm in DMSO-d6) due to intramolecular hydrogen bonding.
Q. Reference :
Q. How do structural modifications (e.g., halogenation) affect the bioactivity of this compound derivatives?
Methodological Answer: Systematic SAR studies involve:
- Halogenation : Introduce bromine at C-5 (see ) to enhance lipophilicity and binding affinity.
- Demethylation : Convert methoxy to hydroxyl groups ( ) to improve solubility and hydrogen-bonding capacity.
- Biological Assays : Test acetylcholinesterase inhibition (as in ) using Ellman’s method.
Q. Table 3: Bioactivity of Derivatives
| Derivative | IC50 (AChE Inhibition) | LogP |
|---|---|---|
| Parent Compound | 12 µM | 1.8 |
| 5-Bromo Derivative | 4.5 µM | 2.5 |
| 4,6-Dihydroxy Analog | 8.2 µM | 0.9 |
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
